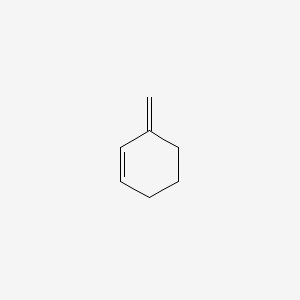

3-Methylenecyclohexene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1888-90-0 |

|---|---|

Molekularformel |

C7H10 |

Molekulargewicht |

94.15 g/mol |

IUPAC-Name |

3-methylidenecyclohexene |

InChI |

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5H,1-2,4,6H2 |

InChI-Schlüssel |

XVKFDCVTYBMNRZ-UHFFFAOYSA-N |

SMILES |

C=C1CCCC=C1 |

Kanonische SMILES |

C=C1CCCC=C1 |

Dichte |

0.830-0.837 |

Andere CAS-Nummern |

1888-90-0 |

Physikalische Beschreibung |

Colorless liquid, Strong lemon-lime top note |

Löslichkeit |

Practically insoluble to insoluble Slightly Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Nomenclature and Structural Context Within Cycloalkenes

Systematically named 3-methylidenecyclohexene under IUPAC nomenclature, this compound is a member of the cycloalkene family. ontosight.ainist.gov Its structure is characterized by a six-membered carbon ring containing one endocyclic double bond and one exocyclic double bond, specifically a methylene (B1212753) (=CH₂) group. ontosight.aievitachem.com This arrangement of conjugated double bonds within a cyclic framework imparts distinct chemical properties that differentiate it from other cycloalkenes and linear dienes.

The chemical formula for 3-methylenecyclohexene is C₇H₁₀, and it has a molecular weight of approximately 94.15 g/mol . nist.gov The molecule exists predominantly in a chair-like conformation to minimize ring strain. evitachem.com The presence of both an endocyclic and an exocyclic double bond creates a rigid, pseudo-conjugated system that influences its reactivity, particularly in cycloaddition and polymerization reactions.

Synthetic Methodologies for 3 Methylenecyclohexene and Its Derivatives

Dehydration Pathways of Cyclohexanols

The elimination of water from a cyclohexanol (B46403) precursor is a fundamental approach to introduce a double bond within the six-membered ring. The specifics of the alcohol structure and reaction conditions play a critical role in determining the product distribution.

Acid-Catalyzed Dehydration of 2-Methylcyclohexanol (B165396) and Product Distribution Analysis

The acid-catalyzed dehydration of 2-methylcyclohexanol serves as a classic illustration of elimination reactions in organic chemistry. This reaction, typically employing a strong acid catalyst such as phosphoric acid or sulfuric acid, proceeds through an E1 mechanism. The initial step involves the protonation of the hydroxyl group, converting it into an effective leaving group, water. The subsequent departure of the water molecule generates a secondary carbocation intermediate. This carbocation can then be neutralized by the removal of a proton from an adjacent carbon atom, leading to the formation of a double bond.

The structure of the 2-methylcyclohexanol carbocation allows for the formation of a mixture of alkene isomers. The primary products are 1-methylcyclohexene and 3-methylcyclohexene (B1581247). A minor product, methylenecyclohexane (B74748), is also often observed. The relative abundance of these products is largely dictated by Zaitsev's rule, which posits that the most substituted, and thus most stable, alkene will be the major product. Consequently, 1-methylcyclohexene is typically formed in the highest yield. The product distribution is commonly analyzed by gas chromatography (GC), which separates the isomers based on their boiling points.

Table 1: Product Distribution from the Dehydration of 2-Methylcyclohexanol An interactive table presenting typical product distribution percentages and boiling points.

| Product | Typical Percentage (%) | Boiling Point (°C) |

| 1-Methylcyclohexene | 67 - 83 | 110-111 |

| 3-Methylcyclohexene | 14 - 32 | 104 |

| Methylenecyclohexane | ~3 | 102-103 |

Regioselectivity and Stereochemical Considerations in Alcohol Dehydration

The regioselectivity in the dehydration of 2-methylcyclohexanol is a crucial factor, determining the position of the newly formed double bond. The thermodynamic stability of the resulting alkenes is the driving force behind the observed product ratios, with the more substituted 1-methylcyclohexene being favored.

Furthermore, the stereochemistry of the starting 2-methylcyclohexanol isomer can influence the product distribution. Studies have indicated that the dehydration of cis and trans-2-methylcyclohexanol (B1360119) can yield different ratios of the alkene products. This observation suggests that the reaction may not be a purely E1 process and could have some E2 character, where the anti-periplanar relationship between a β-proton and the leaving group plays a role in the reaction pathway.

Wittig Reaction and Olefination Approaches

The Wittig reaction stands as a powerful and versatile tool for the synthesis of alkenes, including the formation of exocyclic double bonds as seen in 3-methylenecyclohexene. This method involves the reaction of a phosphorus ylide with a carbonyl compound.

Synthesis from Cyclohexenones via Phosphorus Ylides

To synthesize this compound via the Wittig reaction, a cyclohexenone serves as the carbonyl-containing starting material. The key reagent is a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is typically generated in situ from the corresponding phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide, by treatment with a strong base such as n-butyllithium. The ylide then reacts with the ketone functionality of the cyclohexenone to form the exocyclic double bond of this compound.

Mechanism and Scope of Wittig-Type Transformations in Forming Exocyclic Double Bonds

The mechanism of the Wittig reaction is initiated by the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of the cyclohexenone. This leads to the formation of a zwitterionic intermediate known as a betaine (B1666868). The betaine subsequently cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

The driving force of the reaction is the thermodynamically favorable formation of triphenylphosphine (B44618) oxide. The oxaphosphetane decomposes to yield the target alkene, this compound, and the stable triphenylphosphine oxide byproduct. The Wittig reaction is highly effective for creating exocyclic double bonds due to its high regioselectivity, ensuring the double bond forms precisely where the carbonyl group was located.

Reductive Cleavage Strategies

Reductive cleavage reactions offer another, though less direct, avenue for the synthesis of alkenes. These methods typically involve the cleavage of a C-X bond (where X is a heteroatom) and a subsequent reduction step. While specific examples for the direct synthesis of this compound via reductive cleavage are not widely reported, the principles of these reactions can be applied to the synthesis of precursors or derivatives. For instance, the reductive elimination of vicinal dihalides or the cleavage of enol ethers are established methods for alkene formation. The application of such strategies to cyclic systems could potentially be adapted for the synthesis of exocyclic alkenes like this compound.

Preparation from Allylic Alcohols, Ethers, or Acetates

A well-established method for the synthesis of olefins, including derivatives of this compound, is the reductive cleavage of allylic substrates such as alcohols, ethers, or acetates. wikipedia.org This transformation effectively removes the allylic oxygen-containing group, generating a carbon-carbon double bond in its place.

A specific example is the preparation of 3-methylcyclohexene from 3-methyl-2-cyclohexen-1-ol, an allylic alcohol. orgsyn.org The reaction is typically carried out using an excess of amalgamated zinc powder in a solvent like anhydrous ether at low temperatures. orgsyn.org The process involves the slow addition of hydrogen chloride to the reaction mixture. orgsyn.org This general procedure is also applicable to the corresponding allylic ethers and acetates. wikipedia.org

Table 1: Reaction Conditions for Reductive Cleavage of 3-Methyl-2-cyclohexen-1-ol

| Parameter | Condition | Source |

| Substrate | 3-Methyl-2-cyclohexen-1-ol | orgsyn.org |

| Reagent | Amalgamated Zinc Powder | orgsyn.org |

| Solvent | Anhydrous Ether | orgsyn.org |

| Acid | Gaseous Hydrogen Chloride | orgsyn.org |

| Temperature | -15 °C | orgsyn.org |

| Yield | 68–75% | orgsyn.org |

Mechanistic Aspects of Metal-Mediated Reductions

The reductive cleavage of allylic ethers and related compounds by metals like zinc proceeds through a mechanism distinct from simple acid-catalyzed ether cleavage. wikipedia.orglibretexts.org The reaction is initiated by the transfer of an electron from the metal surface to the allylic system.

The mechanism can be described in the following steps:

Electron Transfer : A single electron is transferred from the active metal (e.g., Zn) to the lowest unoccupied molecular orbital (LUMO) of the allylic system (alcohol, ether, or acetate). This forms a radical anion intermediate.

Bond Cleavage : The intermediate radical anion is unstable and undergoes rapid fragmentation. The carbon-oxygen bond of the allylic ether or related group cleaves, resulting in the formation of an allylic radical and an alkoxide or carboxylate anion.

Further Reduction and Protonation : The allylic radical can be further reduced by another electron transfer from the metal to form an allylic anion. This anion is a strong base and is subsequently protonated by a proton source in the medium, such as the hydrogen chloride used in the reaction, to yield the final olefin product. orgsyn.org

In the case of cyclic ethers, cleavage can also be promoted by strongly basic agents like organolithium compounds, which proceeds via a concerted mechanism. wikipedia.org For palladium-catalyzed reactions of allylic acetates, mechanisms involving electrochemical reduction have also been reported. rsc.org

Alternative and Emerging Synthetic Routes

Beyond classical reductive methods, thermal reactions and novel catalytic approaches provide alternative pathways to this compound and its derivatives.

Thermal Reactions Leading to this compound

Thermal isomerization provides a direct route to this compound from strained bicyclic precursors. A notable example is the unimolecular isomerization of tricyclo[4.1.0.0(2,7)]heptane into this compound. This reaction is a type of thermal rearrangement where the strained tricyclic system rearranges to the more stable monocyclic diene.

Table 2: Thermochemical Data for the Isomerization of Tricyclo[4.1.0.0(2,7)]heptane

| Reaction | Quantity | Value | Units | Method | Source |

| Tricyclo[4.1.0.0(2,7)]heptane = this compound | ΔrH° | -125.5 ± 0.3 | kJ/mol | Ciso | NIST |

This type of transformation is part of a broader class of reactions known as vinylcyclopropane (B126155) rearrangements, where a vinyl-substituted cyclopropane (B1198618) ring rearranges to a cyclopentene (B43876). wikipedia.orgresearchgate.net While the classic outcome is a five-membered ring, related thermal rearrangements of bicyclic and polycyclic systems containing cyclopropane rings can lead to various isomeric products, including six-membered rings like this compound, often driven by the release of ring strain. wikipedia.orgakjournals.comoregonstate.edu These reactions can also be influenced by photochemical methods. wikipedia.org

Novel Catalytic and Organometallic Approaches

Modern organometallic chemistry offers sophisticated tools for the synthesis and modification of complex alkenes. Palladium-based catalysts, in particular, have been employed in reactions involving methylenecyclohexane structures. For instance, diimine–Pd complexes are used to catalyze the isomerization polymerization of methylenecyclohexane and its 4-alkyl derivatives. acs.org These studies involve the synthesis of substituted methylenecyclohexanes, such as 3-methyl-1-methylenecyclohexane, as monomeric starting materials. acs.org

Another emerging area is the use of metalloradical catalysis. Recent research has shown that Ni(I) metalloradical catalysts can trigger the reversible cis/trans isomerization of vinylcyclopropanes under remarkably mild conditions, a transformation that typically requires high temperatures. nih.gov While this specific reaction focuses on the stereoisomerization of the precursor, it highlights the power of novel organometallic complexes to mediate complex rearrangements of strained ring systems related to the synthesis of substituted cyclohexenes without requiring harsh thermal conditions. nih.gov

Table 3: Examples of Novel Catalytic Systems

| Catalyst System | Reaction Type | Substrate Class | Application | Source |

| Diimine–Pd Complex / NaBARF | Isomerization Polymerization | Methylenecyclohexanes | Polymer synthesis from methylenecyclohexane derivatives | acs.org |

| Ni(I) Metalloradical | cis/trans Isomerization | Vinylcyclopropanes | Stereochemical control of precursors under mild conditions | nih.gov |

Electrophilic Addition Reactions

The double bonds in this compound are susceptible to attack by electrophiles, initiating a cascade of reactions that can lead to a variety of products. evitachem.com These reactions are fundamental to the chemical behavior of this compound.

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound is a classic example of an electrophilic addition reaction. brainly.com This process involves the protonation of one of the double bonds to form a carbocation intermediate, which is then attacked by the halide ion. brainly.com The reaction can yield a mixture of products, including 1-bromo-3-methylcyclohexane. brainly.com

The initial step in the reaction with HBr is the protonation of the alkene, which can lead to the formation of different carbocation intermediates. vaia.com The stability of these carbocations is a critical factor in determining the reaction's outcome. vaia.com Carbocation stability generally follows the order: tertiary > secondary > primary. masterorganicchemistry.com This is due to factors like hyperconjugation and inductive effects from alkyl groups, which help to delocalize the positive charge. vaia.commasterorganicchemistry.com In the case of this compound, protonation can lead to secondary or tertiary carbocations. The tertiary carbocation is more stable and its formation is therefore favored. vaia.com

The reaction of HBr with this compound can result in a mixture of isomeric products. brainly.comvaia.com This lack of high regioselectivity is due to the comparable stability of the potential carbocation intermediates that can be formed. vaia.comchegg.com The addition of the hydrogen and bromide ions can occur in different orientations, leading to products such as cis- and trans-1-bromo-3-methylcyclohexane and cis- and trans-1-bromo-2-methylcyclohexane. vaia.combrainly.com The formation of these various constitutional isomers and stereoisomers highlights the complex nature of this reaction. libretexts.org

Carbocation intermediates are prone to rearrangements to form more stable species. masterorganicchemistry.comlibretexts.org These rearrangements can occur through 1,2-hydride shifts or 1,2-alkyl shifts, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon. masterorganicchemistry.comlibretexts.orgpressbooks.pub In the reaction of this compound with hydrogen halides, a less stable secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. askfilo.com This rearrangement leads to the formation of different products than would be expected from the initial carbocation. masterorganicchemistry.comaskfilo.com

This compound readily undergoes addition reactions with halogens like bromine (Br₂) and chlorine (Cl₂). evitachem.com In the absence of UV light, the reaction proceeds via an electrophilic addition mechanism. quora.com For instance, with chlorine, 1,2-dichloro-3-methylcyclohexane would be an expected product. quora.com Under UV light, a free radical mechanism can occur, leading to products like 3-chloro-3-methylcyclohexene. quora.com The reaction with N-bromosuccinimide (NBS) in the presence of light can lead to allylic bromination, resulting in a mixture of allylic halides. askfilo.comvaia.com

The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. pearson.commasterorganicchemistry.com In this reaction, the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. pearson.com Due to the two double bonds in this compound and the equal number of hydrogens on the double-bonded carbons, this reaction can lead to a mixture of alcohol products, such as 2-methylcyclohexanol and 3-methylcyclohexanol. vaia.comchegg.com This makes it a less ideal starting material if a single, specific alcohol product is desired. vaia.com

Reactions with Hydrogen Halides (e.g., HBr)

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. In the context of this compound, its behavior in these reactions is significantly influenced by its structural and electronic properties.

Diels-Alder Reactivity Profile

The Diels-Alder reaction is a powerful and widely used organic chemical reaction that involves the [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) system. wikipedia.org

For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. masterorganicchemistry.commasterorganicchemistry.com This spatial arrangement is necessary to allow for the concerted formation of the new sigma bonds with the dienophile. masterorganicchemistry.com However, this compound is structurally constrained in an s-trans conformation, where the double bonds are on opposite sides of the single bond. scribd.com This rigid conformation is due to the cyclic structure of the molecule.

The consequence of this fixed s-trans geometry is that this compound is unable to act as a diene in the Diels-Alder reaction. scribd.comtennessee.edu The ends of the conjugated system are held too far apart to effectively overlap with the orbitals of a dienophile. Therefore, it does not undergo Diels-Alder reactions with dienophiles to form the expected cycloadducts. tennessee.edu

The stability of the s-trans conformation over the s-cis is a general trend for acyclic dienes, with the s-trans conformer of butadiene being about 2.3 kcal/mol more stable. masterorganicchemistry.com In the case of this compound, the ring system essentially "locks" the diene in this less reactive conformation for the purposes of a Diels-Alder reaction. masterorganicchemistry.com

In stark contrast to this compound, cyclopentadiene (B3395910) is an exceptionally reactive diene in Diels-Alder reactions. scribd.comnih.gov This high reactivity stems from its structure, where the conjugated double bonds are held in a fixed s-cis conformation by the five-membered ring. masterorganicchemistry.comscribd.com This pre-organization of the diene system minimizes the entropic barrier to the reaction, as it does not need to adopt a specific conformation to react.

The reactivity of cyclopentadiene is so pronounced that it readily undergoes a Diels-Alder reaction with itself, a process known as dimerization, at room temperature to form dicyclopentadiene. scribd.com This highlights the significant difference in reactivity compared to the inertness of this compound as a diene in this type of reaction.

The table below summarizes the key differences influencing the Diels-Alder reactivity of these two compounds.

| Feature | This compound | Cyclopentadiene |

| Conformation | Locked s-trans scribd.com | Locked s-cis masterorganicchemistry.comscribd.com |

| Diels-Alder Reactivity as a Diene | Unreactive scribd.comtennessee.edu | Highly reactive scribd.comnih.gov |

| Reason for Reactivity/Inertness | The s-trans conformation prevents the necessary orbital overlap for the [4+2] cycloaddition. scribd.com | The fixed s-cis conformation is ideal for the reaction, leading to a lower activation energy. masterorganicchemistry.comscribd.com |

Photocycloaddition Reactions with Aromatic Systems

Photocycloaddition reactions involve the union of two unsaturated systems that is initiated by the absorption of light. These reactions proceed through electronically excited states and can lead to products that are not accessible through thermal reactions like the Diels-Alder reaction. rutgers.edu

The photochemical reaction of this compound with benzene (B151609) has been reported to be of low yield and non-selective. rsc.org The reaction produces a complex mixture of products, including diene dimers, substitution products, and various adducts. rsc.org This lack of selectivity and low yield presents significant challenges for its synthetic utility in this context.

Photochemical reactions are initiated by the absorption of a photon, which promotes a molecule to an electronically excited state. rutgers.edu In the case of the reaction between this compound and benzene, the process likely involves the excitation of the aromatic compound. vmou.ac.in The excited benzene can then interact with the ground state this compound.

Polymerization Chemistry

The polymerization of this compound is a subject of significant interest in polymer science, owing to the unique structural features of the monomer and the resulting polymer properties. The presence of a conjugated diene system within a cyclic framework imparts distinct reactivity compared to its linear counterparts. This section explores the cationic and isomerization polymerization pathways of this compound.

This compound readily undergoes cationic polymerization. Studies indicate that its cyclic nature and the arrangement of its double bonds significantly influence its reactivity and the structure of the resulting polymer. researchgate.netnii.ac.jp The polymerization is typically very fast, a characteristic noted in studies of exo-methylene-containing dienes with six-membered rings. nii.ac.jpacs.org

The cyclic structure of this compound plays a crucial role in its high reactivity in cationic polymerization compared to analogous linear dienes. researchgate.net A comparative study of this compound (a cyclic diene) and 2-methyl-1,3-pentadiene (B74102) (a corresponding linear diene) revealed that the cyclic monomer is more reactive. researchgate.net This enhanced reactivity is attributed to a combination of two primary factors: the resonance stabilization of the monomer and the stability of the resulting carbocation intermediate. researchgate.net

Table 1: Comparison of Reactivity Factors between this compound and its Linear Analogue

| Feature | This compound (Cyclic) | 2-Methyl-1,3-pentadiene (Linear) | Reference |

|---|---|---|---|

| Monomer Reactivity | Higher | Lower | researchgate.net |

| Resonance Stabilization of Monomer | Lower | Higher | researchgate.net |

| Stability of Conjugate Cation | Higher | Lower | researchgate.net |

Kinetic studies of copolymerizations have further elucidated the influence of substituents on the cyclohexene ring. A methyl group at the 3-position (adjacent to the exo-methylene group) was found to decrease reactivity due to steric hindrance around the reactive double bond. nii.ac.jpacs.orgacs.org

The cationic polymerization of this compound and its substituted derivatives predominantly proceeds through a selective 1,4-conjugate addition mechanism. nii.ac.jp This results in a polymer backbone containing cycloolefin units. nii.ac.jp

Structural analysis of the polymer derived from 3-methyl-substituted this compound using NMR spectroscopy confirmed that polymerization occurs via 1,4-conjugate addition, as evidenced by the absence of olefinic protons in the resulting polymer. nii.ac.jp The polymers obtained from cationic polymerization of some substituted 3-methylenecyclohexenes, particularly those with a methyl group at the 3-position, have been found to exhibit low solubility in common organic solvents like tetrahydrofuran (B95107) (THF) and chloroform. nii.ac.jpacs.org In contrast, polymers derived from the linear analogue, 2-methyl-1,3-pentadiene, are of low molecular weight and are formed mainly via a 1,4-route with a smaller fraction from a 1,2-route. researchgate.net

The primary polymerization mechanism reported for this compound is a 1,4-conjugate addition, which preserves the cyclic structure within the polymer chain. nii.ac.jp

However, for the related but distinct monomer 3-methylcyclohexene , polymerization has been shown to proceed, at least in part, through a different mechanism involving a 1,3-addition that follows a 3,2-hydride shift. researchgate.net This mechanism is significant as it leads to a different polymer microstructure. The polymers resulting from this process for 3-methylcyclohexene are partly crystalline with high birefringence melting points between 200 and 250°C. researchgate.net This hydride shift mechanism is facilitated by the ability of a first-formed secondary cation to rearrange into a more stable, non-propagating tertiary cation. researchgate.net It is important to note that this specific pathway has been documented for 3-methylcyclohexene, while current research points to a 1,4-addition for this compound. nii.ac.jpresearchgate.net

Isomerization polymerization is a sophisticated technique that combines isomerization of a monomer with a polymerization reaction. This method has been successfully applied to methylenecyclohexane derivatives using specific catalyst systems. acs.orgresearchgate.net

Diimine-palladium (Pd) complexes are effective catalysts for the isomerization polymerization of methylenecyclohexanes. acs.orgresearchgate.net These catalyst systems, often activated by a co-catalyst such as NaBARF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), promote the polymerization of monomers like 3-methyl-1-methylenecyclohexane. acs.org The polymerization involves a "chain-walking" mechanism where the palladium center moves along the carbon chain. acs.orgresearchgate.net

In the case of 3-methyl-1-methylenecyclohexane, the use of a diimine-Pd complex yields a polymer that contains trans-1,3-cyclohexylene groups along the polymer chain. acs.orgresearchgate.net The mechanism is believed to involve several steps, including the insertion of the monomer's methylidene group into the Pd-polymer bond, followed by chain-walking of the palladium intermediate across the cyclohexane (B81311) ring. acs.org This process effectively converts a monomer with an exocyclic double bond into a polymer with an in-chain cyclic structure. acs.org

Table 2: Isomerization Polymerization of Methyl-Substituted Methylenecyclohexanes with a Diimine-Pd Catalyst System

| Monomer | Resulting Polymer Repeating Unit | Isolated Yield (%) | Molecular Weight (Mn) | Reference |

|---|---|---|---|---|

| Methylenecyclohexane | trans-1,4-cyclohexylene | 86 | 1850 | acs.org |

| 4-Methyl-1-methylenecyclohexane | cis-1,4-cyclohexylene | 91 | 1450 | acs.org |

Isomerization Polymerization

Formation of Trans-1,3-Cyclohexylene Groups in Polymer Chains

The polymerization of 3-methyl-1-methylenecyclohexane, a structurally related monomer, utilizing a diimine–Pd complex catalyst system, results in the formation of polymers containing trans-1,3-cyclohexylene groups. acs.org This specific stereochemical outcome is a result of the polymerization mechanism, which involves isomerization of the monomer. acs.org The process is promoted by the diimine-Pd complex and can be considered an isomerization polymerization. acs.org The resulting polymers that feature these trans-1,3-disubstituted rings have been noted for their high glass transition temperatures. acs.orgacs.org For instance, the polymer derived from 3-methyl-1-methylenecyclohexane exhibits a glass transition temperature (Tg) of approximately 100 °C. nii.ac.jp

The formation of the trans configuration is likely influenced by the reaction pathway, which can involve chain-walking of the palladium-polymer bond and insertion of the monomer in a way that minimizes steric interactions. acs.org The polymerization of this compound itself can proceed via a 1,3-addition following a 3,2-hydride shift, leading to partially crystalline polymers. researchgate.net

Comparison with Other Cycloolefins and Linear Dienes in Polymerization

When comparing the reactivity of this compound with other dienes, several factors come into play, including its cyclic structure and the stability of the resulting intermediates.

Comparison with Linear Dienes:

In cationic polymerization, this compound (a cyclic diene) is more reactive than its linear counterpart, 2-methyl-1,3-pentadiene. researchgate.net While the conjugated double bonds in this compound are less resonance-stabilized than those in the linear diene, the conjugated cation formed from this compound is more stable. researchgate.net This combination of factors leads to the higher reactivity of the cyclic diene. researchgate.net The polymerization of 2-methyl-1,3-pentadiene is characterized as fast and non-stationary, yielding low molecular weight polymers primarily through a 1,4-addition pathway. researchgate.net

Comparison with Other Cycloolefins:

The polymerization of cycloolefins can proceed through two main pathways: addition polymerization (double bond opening) and ring-opening metathesis polymerization (ROMP). cambridge.org The driving force for ROMP is often the release of ring strain, making strained monomers like norbornene highly reactive in this type of polymerization. cambridge.org

This compound, along with other exo-methylene 6-membered conjugated dienes, demonstrates high reactivity in cationic polymerizations, proceeding through selective 1,4-conjugate addition. nii.ac.jp This results in cycloolefin polymers with similar basic skeletons. nii.ac.jp In contrast, these same monomers show low reactivity in radical homopolymerizations. nii.ac.jp

The polymerization rates of cycloolefins like cyclopentene, 3-methylcyclopentene, and 3-methylcyclohexene are generally low. researchgate.net Depending on the specific monomer, Ziegler and/or cationic catalysts can be effective. researchgate.net For instance, cyclopentene can polymerize via both double bond opening to create enchained cyclopentane (B165970) rings and by ring-opening to form polypentenamers. researchgate.net In the case of 3-methylcyclohexene, polymerization can occur, at least in part, through a 1,3-addition mechanism that follows a 3,2-hydride shift, with minimal ring-opening. researchgate.net The resulting polymers of 3-methylcyclohexene can be partially crystalline with melting points in the range of 200-250°C. researchgate.net

The table below summarizes the reactivity and polymerization behavior of this compound in comparison to other dienes.

| Monomer | Polymerization Type | Reactivity Comparison | Resulting Polymer Characteristics |

| This compound | Cationic, Ziegler-Natta | More reactive than linear dienes like 2-methyl-1,3-pentadiene in cationic polymerization. researchgate.net Low reactivity in radical homopolymerization. nii.ac.jp | Forms polymers with trans-1,3-cyclohexylene groups. acs.org Can be partially crystalline. researchgate.net |

| 2-Methyl-1,3-pentadiene | Cationic | Less reactive than this compound. researchgate.net | Amorphous, rubbery, trans-1,4-polymer. researchgate.net |

| Cyclopentene | Ziegler-Natta, Cationic, ROMP | Polymerization rates can be low. researchgate.net | Can form polymers with enchained cyclopentane rings or polypentenamers. researchgate.net |

| Norbornene | ROMP, Addition | Readily polymerized via ROMP due to high ring strain. cambridge.org | Unsaturated polymer with 1,3-dimethylenecyclopentane repeating units. cambridge.org |

Rearrangement Reactions

Allylic Rearrangements in Halogenation Processes

The reaction of 3-methylcyclohexene with halogenating agents, particularly those used for allylic halogenation like N-bromosuccinimide (NBS), can lead to the formation of multiple products due to allylic rearrangements. quora.combrainly.commasterorganicchemistry.com This process involves the formation of a resonance-stabilized allylic radical intermediate. libretexts.org

When 3-methylcyclohexene undergoes allylic bromination, the initial abstraction of an allylic hydrogen can occur at different positions, leading to an allylic radical. This radical has delocalized electron density, allowing the bromine to add at more than one position. masterorganicchemistry.com This results in a mixture of constitutional isomers. quora.com The major product is often 3-bromo-1-methylcyclohexene. quora.com However, other minor products such as 3-bromo-6-methylcyclohexene, 3-bromo-4-methylcyclohexene, and 3-bromo-3-methylcyclohexene can also be formed. quora.com The formation of a more substituted and therefore more stable double bond in the product can favor rearrangement. masterorganicchemistry.com

The possible products from the allylic bromination of 3-methylcyclohexene are summarized below:

| Product Name | Classification |

| 3-Bromo-1-methylcyclohexene | Major Product quora.com |

| 3-Bromo-6-methylcyclohexene | Minor Product quora.com |

| 3-Bromo-4-methylcyclohexene | Minor Product quora.com |

| 3-Bromo-3-methylcyclohexene | Minor Product quora.com |

It is important to note that the reaction conditions, such as the presence of light and low concentrations of the halogen, are crucial for favoring the radical substitution mechanism over addition to the double bond. libretexts.org

Thermal Rearrangements from Polycyclic Precursors (e.g., Tricyclo[4.1.0.0(2,7)]heptane)

This compound can be formed through the thermal rearrangement of highly strained polycyclic precursors. One such precursor is tricyclo[4.1.0.0(2,7)]heptane. researchgate.netresearchgate.netresearchgate.net The isomerization of these strained molecules is often promoted by transition metal complexes. researchgate.netresearchgate.net

The rearrangement of tricyclo[4.1.0.0(2,7)]heptane can be induced by various transition metal derivatives, including those of copper, iridium, mercury, palladium, platinum, rhodium, and zinc. researchgate.netresearchgate.net Depending on the specific metal and ligands, the rearrangement can yield different products, including this compound, norcarene, or 1,3-cycloheptadiene (B1346008). researchgate.netresearchgate.net The reaction appears to proceed through a stepwise mechanism initiated by the attack of the transition metal complex on the bicyclo[1.1.0]butane portion of the tricyclic structure. researchgate.net

Similarly, the methylated analog, 1-methyltricyclo[4.1.0.0(2,7)]heptane, also undergoes transition metal-promoted isomerization to give methylated derivatives of these products. researchgate.netresearchgate.net

| Precursor | Catalyst/Conditions | Rearrangement Products |

| Tricyclo[4.1.0.0(2,7)]heptane | Transition Metal Complexes (Cu, Ir, Hg, Pd, Pt, Rh, Zn) | This compound, Norcarene, 1,3-Cycloheptadiene researchgate.netresearchgate.net |

| 1-Methyltricyclo[4.1.0.0(2,7)]heptane | Transition Metal Complexes | Methylated derivatives of this compound, norcarene, and 1,3-cycloheptadiene researchgate.netresearchgate.net |

Acid-Catalyzed Isomerization Pathways

Under acidic conditions, this compound can undergo isomerization. When treated with strong acids, less stable alkenes can rearrange to form more stable isomers. However, this compound shows a notable resistance to isomerization to the more stable methyl-1,3-cyclohexadienes when subjected to acid catalysis with alumina.

In a homogeneous solution using potassium t-butoxide in dimethylsulfoxide, this compound can isomerize to a mixture containing 1-methylcyclohexene and 4-methylcyclohexene (B165706). mdma.ch

The treatment of 3-methylcyclohexene with hydrochloric acid (HCl) leads to the formation of two main products: 1-chloro-3-methylcyclohexane and 1-chloro-1-methylcyclohexane (B1295254). youtube.comvaia.com The formation of these products is explained by the initial protonation of the double bond, which can occur at either of the two carbons. youtube.com Protonation leads to the formation of a secondary carbocation. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. youtube.comvaia.com The subsequent attack of the chloride ion on these two different carbocations results in the two observed products. youtube.com

Similarly, the reaction with HBr produces a mixture of cis- and trans-1-bromo-3-methylcyclohexane. vaia.com

| Reactant | Conditions | Products |

| This compound | HCl | 1-chloro-3-methylcyclohexane, 1-chloro-1-methylcyclohexane youtube.comvaia.com |

| This compound | HBr | cis- and trans-1-bromo-3-methylcyclohexane vaia.com |

| This compound | Potassium t-butoxide/DMSO | 1-methylcyclohexene, 4-methylcyclohexene mdma.ch |

| This compound | Alumina (acid catalysis) | Resists isomerization to methyl-1,3-cyclohexadienes |

Elimination Reactions as a Product Pathway

This compound can be a product of elimination reactions, particularly E2 reactions of substituted cyclohexanes. The stereochemistry of the starting material plays a crucial role in determining the product distribution.

For example, the E2 elimination of trans-2-methyl-1-chlorocyclohexane with a strong base like potassium hydroxide (B78521) yields this compound as the main product. msu.edulibretexts.org This outcome is contrary to Zaitsev's rule, which would predict the more substituted 1-methylcyclohexene. The reason for this regioselectivity is the stereochemical requirement for an anti-periplanar arrangement of the leaving group (chlorine) and the proton being abstracted. In the more stable chair conformation of the trans-isomer, there is no axial β-hydrogen that would lead to the formation of 1-methylcyclohexene. The reaction must proceed through the less stable conformer where the chlorine is axial, and in this conformation, the only available axial β-hydrogen leads to the formation of this compound. msu.edulibretexts.org

In contrast, the E2 elimination of the cis-isomer, where the chlorine can readily occupy an axial position in the more stable conformer with available axial β-hydrogens, predominantly yields the Zaitsev product, 1-methylcyclohexene. msu.edulibretexts.org

The synthesis of this compound can also be achieved through the acid-catalyzed dehydration of certain cyclohexanol derivatives, such as 2-methylcyclohexanol, although this typically yields a mixture of alkene products. evitachem.comucsb.edu Another synthetic route involves the reductive cleavage of 3-methyl-2-cyclohexen-1-ol. orgsyn.org

| Starting Material | Reaction Type | Key Condition | Product(s) |

| trans-2-Methyl-1-chlorocyclohexane | E2 Elimination | Strong base (e.g., KOH) | This compound (major) msu.edulibretexts.org |

| cis-1-Chloro-2-methylcyclohexane | E2 Elimination | Strong base (e.g., KOH) | 1-Methylcyclohexene (major), This compound (minor) libretexts.org |

| 2-Methylcyclohexanol | Dehydration | Acid catalyst (e.g., H₃PO₄) | 1-Methylcyclohexene (major), This compound (minor) ucsb.edu |

| 3-Methyl-2-cyclohexen-1-ol | Reductive Cleavage | Amalgamated zinc | This compound orgsyn.org |

Significance of 3 Methylenecyclohexene As a Research Substrate

3-Methylenecyclohexene has emerged as a significant substrate in various areas of organic chemistry research due to its distinct reactivity. Its utility is particularly notable in the following areas:

Polymer Chemistry: The compound undergoes cationic polymerization to produce polymers with unique thermal and mechanical properties. researchgate.netacs.org Research has shown that the cyclic nature of this compound influences its reactivity in polymerization compared to its linear analogue, 2-methyl-1,3-pentadiene (B74102). researchgate.net This makes it a valuable monomer for creating novel materials.

Intermediate in Organic Synthesis: As a reactive diene, this compound serves as a versatile intermediate in the synthesis of more complex molecules. ontosight.aievitachem.com Its derivatives have been explored as precursors in the synthesis of natural products and other biologically relevant compounds. orgsyn.orgresearchgate.netacs.org

Mechanistic Studies: The fixed s-trans conformation of the diene system in this compound makes it an interesting subject for studying the stereochemical and electronic requirements of certain reactions, most notably the Diels-Alder reaction. scribd.com Its inability to adopt the s-cis conformation necessary for this reaction provides a clear demonstration of the conformational constraints on pericyclic reactions. scribd.com Furthermore, its reactions, such as addition with hydrogen halides, offer insights into carbocation stability and rearrangement pathways. vaia.comvaia.com

The following tables summarize key data and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-methylidenecyclohexene | |

| CAS Number | 1888-90-0 | nist.gov |

| Molecular Formula | C₇H₁₀ | nist.gov |

| Molecular Weight | 94.15 g/mol | |

| Boiling Point | ~115 °C |

Table 2: Selected Research Applications of this compound

| Research Area | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|

| Polymer Chemistry | Cationic Polymerization | More reactive than its linear analogue, 2-methyl-1,3-pentadiene. The resulting polymer has a high glass transition temperature. | researchgate.netnii.ac.jp |

| Synthetic Intermediate | Diels-Alder Reaction | Acts as a dienophile, but not as a diene due to its fixed s-trans conformation. | scribd.com |

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₀ |

| 2-Cyclohexenone | C₆H₈O |

| 3-Bromocyclohexene | C₆H₉Br |

| 1,3-Butadiene | C₄H₆ |

| 1-Chloro-1-methylcyclohexane (B1295254) | C₇H₁₃Cl |

| 1-Chloro-3-methylcyclohexane | C₇H₁₃Cl |

| 2,3-Dichloro-5,6-dicyanobenzoquinone | C₈Cl₂N₂O₂ |

| 2-Methyl-1,3-pentadiene | C₆H₁₀ |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O |

| 3-Methylcyclopentene | C₆H₁₀ |

| 3-methylcyclohexene (B1581247) | C₇H₁₂ |

| 4-Methyl-1-methylenecyclohexane | C₈H₁₄ |

| Allyl alcohol | C₃H₆O |

| Benzaldehyde | C₇H₆O |

| Crotyl alcohol | C₄H₈O |

| Cyclopentadiene (B3395910) | C₅H₆ |

| Cyclopentene (B43876) | C₅H₈ |

| Ethene | C₂H₄ |

| Formaldehyde | CH₂O |

| Geraniol | C₁₀H₁₈O |

| Isoprene | C₅H₈ |

| Methyl iodide | CH₃I |

| Methylenecyclohexane (B74748) | C₇H₁₂ |

| Methyltriphenylphosphonium (B96628) bromide | C₁₉H₁₈BrP |

| n-Butyllithium | C₄H₉Li |

| Sodium hydride | NaH |

| Triphenylphosphonium bromide | C₁₈H₁₆BrP |

| 1,1,3,5-Tetramethylcyclohexa-2,4-diene | C₁₀H₁₆ |

| 1,5,5-Trimethyl-3-methylenecyclohexene | C₁₀H₁₆ |

| 3-Methyl-2-cyclohexen-1-ol | C₇H₁₂O |

| 3-Methyl-2-cyclohexen-1-one | C₇H₁₀O |

| cis-1-Bromo-3-methylcyclohexane | C₇H₁₃Br |

| trans-1-Bromo-3-methylcyclohexane | C₇H₁₃Br |

| cis-1-Bromo-2-methylcyclohexane | C₇H₁₃Br |

| trans-1-Bromo-2-methylcyclohexane | C₇H₁₃Br |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have proven to be a powerful tool for understanding the fundamental electronic characteristics of 3-Methylenecyclohexene.

Density Functional Theory (DFT) calculations are frequently employed to determine the optimized geometry and electronic properties of molecules. For this compound, DFT methods, such as B3LYP with a 6-31G* basis set, can be used to predict key structural parameters and electronic descriptors.

Optimized Geometry: This includes the precise bond lengths and bond angles of the molecule in its lowest energy state. These calculated values can be compared with experimental data where available.

Total Energy: The total energy of the molecule at its optimized geometry provides a measure of its stability.

Dipole Moment: The calculated dipole moment indicates the polarity of the molecule, arising from the distribution of electron density.

| Parameter | Value |

|---|---|

| C1=C2 Bond Length (Å) | 1.34 |

| C2-C3 Bond Length (Å) | 1.50 |

| C3=C7 Bond Length (Å) | 1.33 |

| C1-C6 Bond Length (Å) | 1.51 |

| C1-C2-C3 Bond Angle (°) | 123 |

| C2-C3-C4 Bond Angle (°) | 118 |

| Total Energy (Hartree) | -271.5 |

| Dipole Moment (Debye) | 0.5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules. For this compound, the conjugated diene system is expected to influence the energies of the frontier orbitals and thus its reactivity. DFT calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.4 |

The HOMO-LUMO gap calculated from theoretical methods can be correlated with the electronic transitions observed in ultraviolet-visible (UV-Vis) spectroscopy. The absorption of UV-Vis light by a molecule promotes an electron from a lower energy orbital to a higher energy one, often from the HOMO to the LUMO.

Conformational Analysis and Energy Landscapes

The six-membered ring of this compound is not planar and can adopt several conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Far-infrared (FIR) spectroscopy is a powerful experimental technique for probing the low-frequency vibrations of molecules, including the ring inversion modes of cyclic compounds. A study of the far-infrared spectrum of this compound vapor has identified a series of Q branches that are attributed to the ring inversion vibrations.

By analyzing these spectral features using a one-dimensional Hamiltonian with a quadratic-quartic potential function, the barrier to ring inversion has been estimated. This barrier represents the energy required for the molecule to transition from one chair-like conformation to another through a higher-energy planar or near-planar transition state.

| Parameter | Value (cm⁻¹) | Value (kcal/mol) |

|---|---|---|

| Barrier to Inversion | ~1800 | ~5.15 |

Theoretical calculations can be used to map the potential energy surface of this compound and identify its stable conformers. The primary conformations of a cyclohexene (B86901) ring are typically the half-chair, boat, and twist-boat forms. For this compound, the half-chair conformation is generally considered to be the most stable.

Computational methods, such as DFT and ab initio calculations, can be employed to determine the relative energies of these different conformations and the transition states that connect them. This allows for the construction of an energy landscape that describes the conformational flexibility of the molecule. While a detailed theoretical study specifically on the conformational preferences of the parent this compound is not extensively documented, studies on substituted methylenecyclohexanes have shown that different computational methods (HF, B3LYP, PBE0, and MP2) can yield varying results for the relative stabilities of different conformers. chemicalbook.com Such studies highlight the importance of choosing an appropriate level of theory to accurately model these systems.

Thermodynamic Data and Reaction Energetics

Computational chemistry provides essential thermodynamic data that underpins the design and understanding of chemical reactions. For this compound, theoretical calculations of its fundamental thermodynamic properties, such as enthalpy of formation and Gibbs free energy, are critical for predicting its reactivity and the feasibility of its transformations.

ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants)

Knowledge of the ΔrH° is indispensable for reaction design and safety. It determines whether a reaction will be exothermic (releasing heat) or endothermic (absorbing heat), which dictates the requirements for heat management in a chemical reactor. For instance, a highly exothermic reaction requires efficient cooling to prevent thermal runaway, while an endothermic reaction may need a continuous energy supply to proceed at a reasonable rate.

To illustrate its application, consider the theoretical hydrogenation of this compound to methylcyclohexane. By using the known standard enthalpy of formation for hydrogen and methylcyclohexane, along with a computationally derived value for this compound, one could accurately predict the heat of reaction, guiding the setup of a safe and efficient hydrogenation process.

Interactive Table: Hypothetical Calculation of Reaction Enthalpy

The following table demonstrates how the standard enthalpy of formation (ΔfH°) is used to calculate the enthalpy of reaction (ΔrH°) for the hydrogenation of this compound. Note: The value for this compound is hypothetical for illustrative purposes.

| Compound | Role | Stoichiometric Coefficient | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Contribution (kJ/mol) |

| This compound | Reactant | -1 | +25.0 (Hypothetical) | -25.0 |

| Hydrogen (H₂) | Reactant | -2 | 0 (Element in standard state) | 0.0 |

| Methylcyclohexane | Product | 1 | -154.8 | -154.8 |

| Total Reaction Enthalpy (ΔrH°) | Result | -179.8 |

This calculation predicts the reaction is highly exothermic.

The Gibbs free energy (G) is a thermodynamic potential that combines enthalpy and entropy and can be used to predict the spontaneity of a process under constant temperature and pressure. The change in standard Gibbs free energy (ΔG°) for a reaction indicates whether the products or reactants will be favored once equilibrium is reached.

The relationship between the standard Gibbs free energy change and the equilibrium constant (K) is given by one of the most important equations in chemical thermodynamics:

ΔG° = -RTlnK

where R is the ideal gas constant and T is the absolute temperature.

If ΔG° < 0 , then K > 1, and the formation of products is favored at equilibrium. The reaction is considered spontaneous or exergonic.

If ΔG° > 0 , then K < 1, and reactants are favored at equilibrium. The reaction is non-spontaneous or endergonic.

If ΔG° = 0 , then K = 1, and the concentrations of reactants and products are roughly equal at equilibrium.

Computational chemistry can determine the standard Gibbs free energy of formation (ΔfG°) for molecules like this compound ausetute.com.au. This allows for the calculation of ΔG° for potential reactions, such as its isomerization to more stable isomers like 1-methylcyclohexene or 3-methylcyclohexene (B1581247). By calculating the relative ΔG° values, chemists can predict the equilibrium composition of a mixture of these isomers at a given temperature, which is crucial for designing synthetic routes where a specific isomer is the desired product.

Interactive Table: Relationship Between ΔG° and Equilibrium Constant (K) at 298 K

| ΔG° (kJ/mol) | K (Equilibrium Constant) | Favored Species at Equilibrium |

| -20 | 3.1 x 10³ | Products |

| -10 | 56 | Products |

| -5 | 7.5 | Products |

| 0 | 1 | Reactants ≈ Products |

| +5 | 0.13 | Reactants |

| +10 | 1.8 x 10⁻² | Reactants |

| +20 | 3.2 x 10⁻⁴ | Reactants |

Computational Insights into Reaction Selectivity and Mechanisms

Computational modeling is a powerful tool for dissecting complex reaction mechanisms and predicting selectivity, offering insights that are often difficult to obtain through experimentation alone.

The ring-opening of epoxides is a fundamental transformation in organic synthesis. For an unsymmetrical epoxide like a derivative of cyclohexene oxide, a nucleophile can attack one of two different carbon atoms, a question of regioselectivity. Computational studies using density functional theory (DFT) have provided profound insights into the Lewis acid-catalyzed ring-opening of cyclohexene oxide. nih.gov

According to the well-established Fürst-Plattner rule, the nucleophilic ring-opening of cyclohexene oxides preferentially proceeds through a pathway that involves a chair-like transition state, leading to the formation of a diaxial product nih.gov. Computational models confirm that this pathway has a significantly lower reaction barrier than the alternative twist-boat-like transition state nih.gov.

Furthermore, quantum chemical studies have revealed that the regioselectivity is governed by more than just the strain of the transition state. A key insight from these models is the role of steric (Pauli) repulsion between the incoming nucleophile and the substrate nih.govnih.gov. The complexation of a Lewis acid to the epoxide oxygen polarizes the electron density in the C-O bonds asymmetrically. This asymmetric orbital density dictates that the Pauli repulsion is lower for a nucleophilic attack at one carbon (the α-position) over the other (the β-position), thus controlling the regioselectivity of the reaction nih.govnih.gov. These computational findings have established that this steric control is a crucial, previously underappreciated factor in addition to classical strain control nih.gov.

Reactions involving carbocation intermediates are notorious for their propensity to undergo rearrangements, often leading to complex product mixtures. Computational chemistry provides a framework for predicting and rationalizing these outcomes. By mapping the potential energy surface, researchers can calculate the relative energies of carbocation intermediates and the activation barriers for rearrangement steps, such as 1,2-hydride and 1,2-alkyl shifts nih.govresearchgate.net.

For a system derived from this compound, protonation of the exocyclic double bond could lead to a tertiary carbocation. Computational models can predict whether this cation is likely to undergo rearrangement to form a different, potentially more stable, carbocation before being trapped by a nucleophile. Advanced algorithms can now construct reaction networks to predict the outcomes of complex carbocationic rearrangements by evaluating the energies of all possible intermediates and transition states nih.gov.

The stability of the resulting alkene products is also a key factor. Computational methods can accurately determine the relative thermodynamic stabilities of alkene isomers. For instance, in an elimination reaction, these calculations can predict whether the endocyclic (e.g., 1-methylcyclohexene) or exocyclic (e.g., methylenecyclohexane) alkene is the more stable product. Stability is generally correlated with the degree of substitution of the double bond and the presence of conjugation, factors that are well-quantified by computational energy calculations chemistrytalk.org. These theoretical studies are particularly valuable in fields like terpene biosynthesis, where complex carbocation rearrangement cascades are common researchgate.netnih.gov.

Computational chemistry offers a molecular-level understanding of polymerization reactions by elucidating the mechanisms of initiation, propagation, and termination. For a monomer like this compound, theoretical studies can predict its polymerizability and the likely mechanism it would follow (e.g., radical, cationic, or coordination).

Using quantum mechanics, typically with DFT, researchers can model the elementary steps of a polymerization reaction. researchgate.netdiva-portal.org This involves:

Calculating Reaction Energies: Determining the thermodynamics of the propagation step to see if it is favorable.

Identifying Transition States: Locating the transition state structures for initiation and propagation steps.

Calculating Activation Barriers: Computing the activation energies for these steps, which are crucial for determining reaction rates.

For example, in a potential radical polymerization of this compound, computational models could calculate the activation barrier for the addition of a radical to the monomer. These calculations can help predict the rate of polymerization and how it might compete with side reactions like chain transfer. researchgate.net Similarly, for cationic polymerization, models can explore the stability of the propagating carbocation and its susceptibility to rearrangement, which would affect the final polymer structure. This computational approach allows for the in silico design of catalysts and reaction conditions to control polymer properties like molecular weight and stereochemistry anu.edu.au.

Advanced Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

NMR spectroscopy is a powerful tool for the analysis of complex mixtures as it can provide both qualitative and quantitative data without the need for chromatographic separation. In the context of "3-Methylenecyclohexene," NMR can be used to monitor reaction progress and identify products in a mixture. For instance, in reactions that could potentially yield isomeric products, such as "1-Methylcyclohexene," ¹H and ¹³C NMR spectra can unambiguously distinguish between the isomers based on the number of signals and their chemical shifts, particularly in the olefinic region.

Furthermore, NMR is crucial for characterizing the microstructure of polymers. While specific studies on poly("this compound") are not extensively detailed in the provided search results, the general application of NMR to polymer analysis is well-established. For polymers derived from monomers like "this compound," NMR spectroscopy can determine tacticity (the stereochemical arrangement of monomer units), sequence distribution in copolymers, and the nature of end-groups. researchgate.netnih.gov Statistical models, such as Bernoullian and Markovian statistics, are often used in conjunction with NMR data to provide insights into the polymerization mechanism. researchgate.netnih.gov High-resolution NMR, including two-dimensional techniques like COSY and HSQC, allows for the detailed assignment of resonances in the complex spectra typical of polymers, revealing information about chain branching and other structural features.

The ¹H and ¹³C NMR spectra of "this compound" can be interpreted based on fundamental principles of chemical shifts and spin-spin coupling. The chemical shift of a nucleus is determined by its local electronic environment; electronegative atoms and π-systems cause deshielding, resulting in a downfield shift (higher ppm). Spin-spin coupling, observed as the splitting of signals, provides information about the connectivity of atoms.

¹H NMR Spectrum: The proton spectrum of "this compound" is expected to show distinct signals for the exocyclic methylene (B1212753) protons (=CH₂), the endocyclic vinyl protons (-CH=CH-), the allylic protons, and the other aliphatic ring protons.

Olefinic Protons: The exocyclic methylene protons would appear as singlets or finely split multiplets in the range of 4.5-5.0 ppm. The two endocyclic vinyl protons would likely appear as distinct multiplets between 5.5 and 6.0 ppm, coupled to each other and to the adjacent allylic protons.

Allylic Protons: The protons on carbons adjacent to the double bonds (C3 and C6) would be deshielded and appear in the 2.0-2.5 ppm range.

Aliphatic Protons: The remaining methylene protons on the cyclohexene (B86901) ring would resonate further upfield, typically between 1.5 and 2.0 ppm.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of "this compound" should display seven distinct signals, corresponding to the seven carbon atoms in the molecule, assuming no accidental equivalence.

sp² Carbons: The two endocyclic alkene carbons (-CH=CH-) would resonate in the 120-140 ppm region. The carbon of the exocyclic methylene group (=C<) would also be in this sp² region, likely around 140-150 ppm, while the terminal =CH₂ carbon would be around 110-115 ppm.

sp³ Carbons: The four sp³ hybridized carbons of the ring would appear in the upfield region of the spectrum, typically between 20 and 40 ppm.

Coupling Constants: The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their dihedral angle.

Vicinal Coupling (³J): The coupling between the two endocyclic vinyl protons would exhibit a ³J value typical for cis-alkenes in a six-membered ring (around 8-10 Hz).

Allylic Coupling (⁴J): Long-range coupling between the vinyl protons and the allylic protons would also be observed, with smaller J values (typically 1-3 Hz).

Geminal Coupling (²J): The two exocyclic methylene protons, if chemically non-equivalent, could show geminal coupling, which is typically small for sp² carbons (0-3 Hz).

The following table provides predicted chemical shift ranges for "this compound".

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Exocyclic =CH₂ | 4.5 - 5.0 | Exocyclic =CH₂ | 110 - 115 |

| Endocyclic -CH= | 5.5 - 6.0 | Endocyclic -CH= | 120 - 140 |

| Allylic -CH₂- | 2.0 - 2.5 | Quaternary =C< | 140 - 150 |

| Aliphatic -CH₂- | 1.5 - 2.0 | Aliphatic -CH₂- | 20 - 40 |

Mass Spectrometry for Isomer Differentiation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used for structural elucidation through the analysis of fragmentation patterns.

The Retro-Diels-Alder (RDA) reaction is a characteristic fragmentation pathway for cyclohexene and its derivatives in mass spectrometry. youtube.comyoutube.comslideshare.net This process involves the cleavage of the ring to form a conjugated diene and a dienophile (an alkene). The distribution of charge between these two fragments provides valuable structural information. For an unsubstituted cyclohexene, this reaction typically yields fragments corresponding to butadiene (m/z 54) and ethylene (B1197577) (m/z 28).

In the case of "this compound," the RDA reaction would involve the cleavage of the C4-C5 and C3-C(exo) bonds. However, the presence and position of the methyl group significantly influence this fragmentation pathway. For isomers like "4-Methylcyclohexene," a prominent peak at m/z 54 is observed due to the elimination of methyl-substituted butadiene. In contrast, for "3-Methylcyclohexene," the RDA pathway is reported to be less favorable because the methyl group's position hinders the required conformation for the reaction. slideshare.net A similar hindrance can be anticipated for "this compound," potentially suppressing the classic RDA fragmentation in favor of other pathways.

A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This results in a fragment ion with an m/z value of [M-15]⁺, where M is the molecular weight of the parent compound. For "this compound" (molecular weight 94.17 g/mol ), the molecular ion peak (M⁺•) would be observed at m/z 94. The loss of a methyl radical from an isomer like "1-methylcyclohexene" or "3-methylcyclohexene" leads to the formation of a stable cation and is often a prominent peak. For "3-methylcyclohexene," the peak corresponding to the loss of a methyl radical at m/z 81 is a significant indicator used to differentiate it from its isomers where the RDA pathway is more dominant. slideshare.net While "this compound" does not have a methyl group, the term in the outline likely refers to its isomer "3-Methylcyclohexene" for which this fragmentation is characteristic. For "this compound" itself, fragmentation would proceed through other mechanisms, such as allylic cleavage.

The table below summarizes key mass spectrometry data for "this compound" and its isomer "3-Methylcyclohexene" to highlight the differences in fragmentation.

| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment (m/z) | Fragmentation Pathway |

| This compound | 94 | 66 | Retro-Diels-Alder (minor) |

| 3-Methylcyclohexene (B1581247) | 96 | 81 | Loss of methyl radical (major) |

| 3-Methylcyclohexene | 96 | 54 | Retro-Diels-Alder (insignificant) slideshare.net |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. tanta.edu.eg The IR spectrum provides a unique "fingerprint" of a molecule and is particularly useful for identifying functional groups. A molecule with N atoms has 3N-6 fundamental vibrational modes (3N-5 for linear molecules). msu.edu These vibrations include stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.eg

For "this compound," the IR spectrum is characterized by absorptions corresponding to its alkene and alkane functionalities.

=C-H Stretching: The C-H bonds of the sp² hybridized carbons (both endocyclic and exocyclic) will show stretching vibrations at wavenumbers above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ region.

C-H Stretching: The C-H bonds of the sp³ hybridized carbons in the ring will absorb just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretching: The carbon-carbon double bond stretches will appear in the 1640-1680 cm⁻¹ region. The exocyclic C=C bond may have a slightly different frequency than the endocyclic one, potentially leading to two distinct peaks or a broadened peak.

CH₂ Bending: The scissoring vibration of the methylene groups in the ring typically occurs around 1450-1465 cm⁻¹. The out-of-plane bending (wagging) of the exocyclic =CH₂ group is a characteristic band often found in the 890-910 cm⁻¹ range.

In addition to these functional group vibrations, the far-infrared spectrum (typically below 400 cm⁻¹) provides information about low-energy vibrations, such as ring-puckering and inversion modes. Studies on "this compound" have identified out-of-plane deformations of the cyclohexene ring in the far-IR region. A prominent inversion mode, attributed to the inversion of the C5 atom through the plane of the other ring atoms, is observed as a characteristic C-type band sequence starting around 111 cm⁻¹. This indicates a double-minimum potential for this vibration, providing insight into the conformational dynamics of the ring.

The table below lists the characteristic IR absorption frequencies for "this compound".

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Stretching | =C-H (sp²) | 3010 - 3090 |

| Stretching | -C-H (sp³) | 2850 - 2960 |

| Stretching | C=C | 1640 - 1680 |

| Bending (Scissoring) | -CH₂- | 1450 - 1465 |

| Bending (Out-of-plane) | =CH₂ | 890 - 910 |

| Ring Inversion | Cyclohexene ring | ~111 |

Far-Infrared Applications for Low-Frequency Vibrations and Conformational Dynamics

Far-infrared (FIR) spectroscopy is a powerful tool for investigating the low-frequency vibrations in molecules, which are often associated with large-amplitude motions such as ring-puckering, twisting, and other conformational changes. In the case of this compound, FIR spectroscopy has been instrumental in understanding its conformational dynamics.

Research has shown that the far-infrared spectrum of this compound, typically examined in the 80-400 cm⁻¹ region, reveals distinct sequences of Q branches. These are indicative of the two lowest out-of-plane deformations of the cyclohexene ring. These vibrations are interpreted in terms of ring inversion modes, providing insight into the molecule's flexibility and the energy barriers associated with conformational changes.

One of the key findings from the analysis of the FIR spectrum is the determination of the barrier to inversion. This is achieved by applying a one-dimensional Hamiltonian with a quadratic-quartic potential function to model the observed transitions. For this compound, a descending series of transitions starting at 111.13 cm⁻¹ is characteristic of a double-minimum potential, suggesting a relatively high barrier to inversion. The analysis of these transitions allows for the calculation of the potential function parameters that define the energy landscape of the ring inversion process.

Table 1: Far-Infrared Spectroscopic Data for this compound Ring Inversion

| Transition | Observed Frequency (cm⁻¹) |

| 1 | 111.13 |

| 2 | 108.50 |

| 3 | 105.75 |

| 4 | 102.80 |

| 5 | 99.78 |

| 6 | 96.60 |

This table presents the observed frequencies for the descending series of the ring inversion mode of this compound as observed in its far-infrared spectrum.

Use in Polymer Characterization

While this compound is not a common monomer in large-scale polymer production, the characterization of polymers derived from related methylenecyclohexane (B74748) structures provides a framework for how such materials could be analyzed. The polymerization of methylenecyclohexanes, including isomers of this compound, can be promoted by catalysts such as diimine-Pd complexes, leading to polymers with cyclohexylene groups within the polymer chain.

The characterization of these polymers relies on a suite of spectroscopic and analytical techniques to determine their structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are fundamental in elucidating the polymer's microstructure, including the configuration of the cyclohexylene units (e.g., trans or cis) and the nature of the end groups.

Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of the resulting polymers, such as the glass transition temperature (Tg). For instance, polymers derived from the isomerization polymerization of certain methylenecyclohexanes have been shown to exhibit high glass transition temperatures, indicating significant thermal stability.

Table 2: Polymer Characterization Techniques and Their Applications

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Polymer microstructure, stereochemistry, end-group analysis |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallinity |

| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn), polydispersity index (PDI) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups, confirmation of polymerization |

This table outlines the common analytical techniques used to characterize polymers, including those that could be synthesized from this compound or its isomers.

Integration of Computational and Spectroscopic Data for Comprehensive Structural and Mechanistic Understanding

The integration of computational chemistry with experimental spectroscopic data provides a powerful synergy for a comprehensive understanding of the structure, dynamics, and reaction mechanisms of molecules like this compound. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to predict spectroscopic properties, which can then be compared with experimental results to validate both the theoretical models and the interpretation of the experimental data.

For this compound and related compounds, computational studies have been used to perform conformational analyses, calculating the relative energies and geometries of different conformers. These theoretical predictions of stable conformers can then be correlated with experimental spectroscopic data, such as that obtained from FIR spectroscopy, to provide a more detailed picture of the conformational landscape.

Furthermore, computational chemistry can be used to simulate vibrational spectra (e.g., IR and Raman). By comparing the calculated vibrational frequencies and intensities with experimental spectra, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This is particularly valuable for complex molecules where experimental spectra can be congested and difficult to interpret directly.

In the context of reaction mechanisms, computational studies can elucidate the decomposition pathways of radical isomers of 3-methylcyclohexene, a closely related compound. By mapping the potential energy surfaces and calculating the energy barriers for various reaction channels, these studies provide insights into the reactivity and degradation of such molecules. This theoretical information is crucial for understanding and predicting the chemical behavior of this compound in various environments.

Future Directions and Open Questions in 3 Methylenecyclohexene Research

Development of More Stereoselective and Regioselective Synthetic Methods

A primary challenge in the functionalization of 3-methylenecyclohexene is achieving high levels of stereoselectivity and regioselectivity. The presence of two distinct π-systems allows for multiple potential sites of reaction, often leading to product mixtures that are difficult to separate.

Future research will likely focus on the design of advanced catalytic systems capable of differentiating between the endocyclic and exocyclic double bonds or controlling the formation of specific stereoisomers. While asymmetric rhodium-catalyzed 1,4-addition reactions have been successful for creating specific stereocenters on related cyclohexanone (B45756) structures, the direct, highly selective functionalization of this compound remains an open area of investigation. The development of chiral catalysts that can orchestrate enantioselective additions, cycloadditions, or C-H functionalization reactions on the this compound scaffold is a critical goal.

The challenge of regioselectivity is highlighted by reactions such as the addition of hydrogen halides. For instance, the treatment of 3-methylcyclohexene (B1581247) with HCl yields both 1-chloro-3-methylcyclohexane and 1-chloro-1-methylcyclohexane (B1295254) due to carbocation rearrangements. Similar complexities are expected with this compound, necessitating the development of methods that can direct reagents to a single, desired position on the molecule.

Table 1: Regioselectivity Challenge in a Related System

| Starting Material | Reagent | Potential Products | Outcome |

|---|---|---|---|

| 3-Methylcyclohexene | HCl | 1-chloro-3-methylcyclohexane | Mixture of products formed |

| 1-chloro-1-methylcyclohexane |

This table illustrates the formation of multiple products from a reaction on a similar methylcyclohexene structure, highlighting the need for improved regiocontrol.

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving selectivity in known transformations, a significant future direction is the discovery of entirely new reaction pathways for this compound. The application of modern catalytic methods, particularly those involving transition metals, holds considerable promise.

Research into transition metal-catalyzed reactions of analogous compounds, such as methylenecyclopropanes, has revealed a wealth of transformations including formal [3+2] cycloadditions and Heck-type reactions. Applying similar palladium, nickel, or cobalt-based catalytic systems to this compound could unlock novel routes to complex carbocyclic and heterocyclic structures. Furthermore, the development of ruthenium-catalyzed C–H functionalization offers a powerful strategy for selectively forming new carbon-carbon or carbon-heteroatom bonds at positions previously considered unreactive. Exploring these advanced catalytic methods could transform this compound from a simple olefin into a sophisticated synthetic intermediate.